molecular formula C18H11ClN2S B343547 6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile

6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B343547
M. Wt: 322.8 g/mol
InChI Key: MBWILBPHNMPIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that contains a nicotinonitrile core with a 4-chlorophenyl and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate. This reaction is usually carried out under conventional heating in the presence of ethyl alcohol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell growth or acting as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives

Uniqueness

6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C18H11ClN2S

Molecular Weight

322.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H11ClN2S/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22)

InChI Key

MBWILBPHNMPIGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=C(C=C3)Cl)C#N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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